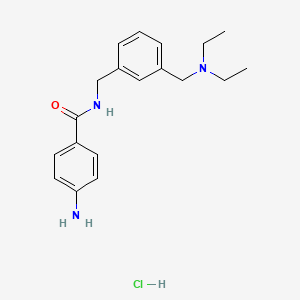![molecular formula C18H31Cl2N3O B12785227 Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French] CAS No. 125575-18-0](/img/structure/B12785227.png)
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with cinnamoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
- (E)-N’-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide
Uniqueness
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
125575-18-0 |
|---|---|
Molekularformel |
C18H31Cl2N3O |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(E)-N'-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-4-15-22-17-10-7-16(8-11-17)9-12-18(19)20-13-14-21(5-2)6-3;;/h7-12H,4-6,13-15H2,1-3H3,(H2,19,20);2*1H/b12-9+;; |
InChI-Schlüssel |
KTKOPUIODXPACI-ANOGCNOSSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=NCCN(CC)CC)N.Cl.Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=CC(=NCCN(CC)CC)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


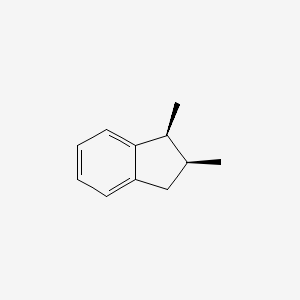
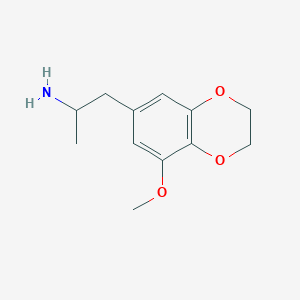
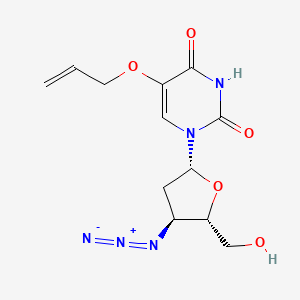
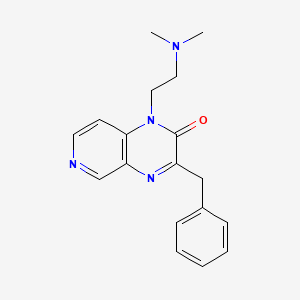
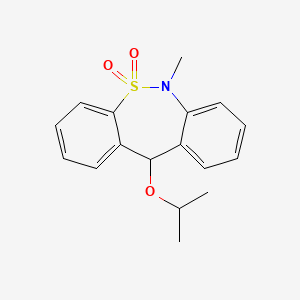

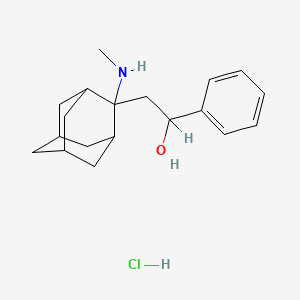


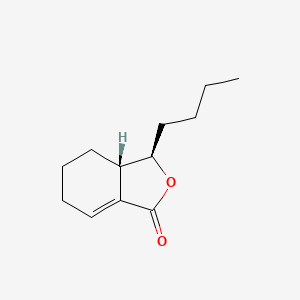
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)


